Cas no 2138396-81-1 (Methyl 3-fluoro-4-(fluorosulfonyl)benzoate)

Methyl 3-fluoro-4-(fluorosulfonyl)benzoate is a fluorinated aromatic ester with a fluorosulfonyl group, making it a versatile intermediate in organic synthesis. Its key advantages include high reactivity due to the electron-withdrawing fluorosulfonyl moiety, which facilitates nucleophilic substitution reactions. The compound is particularly useful in the preparation of pharmaceuticals, agrochemicals, and specialty materials, where fluorine incorporation enhances stability and bioavailability. The methyl ester group offers additional functionalization potential, enabling further derivatization. Its well-defined structure and purity make it suitable for precise synthetic applications. Proper handling is required due to the reactivity of the fluorosulfonyl group.
Methyl 3-fluoro-4-(fluorosulfonyl)benzoate structure
2138396-81-1 structure
Product Name:Methyl 3-fluoro-4-(fluorosulfonyl)benzoate
CAS No:2138396-81-1
MF:C8H6F2O4S
MW:236.192648410797
CID:5837579
PubChem ID:165748673
Update Time:2025-06-13

Methyl 3-fluoro-4-(fluorosulfonyl)benzoate Chemical and Physical Properties

Names and Identifiers

    • EN300-728077
    • methyl 3-fluoro-4-(fluorosulfonyl)benzoate
    • 2138396-81-1
    • Methyl 3-fluoro-4-(fluorosulfonyl)benzoate
    • Inchi: 1S/C8H6F2O4S/c1-14-8(11)5-2-3-7(6(9)4-5)15(10,12)13/h2-4H,1H3
    • InChI Key: PEUYVEBQWNJSDC-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C(=O)OC)=CC=1F)(=O)(=O)F

Computed Properties

  • Exact Mass: 235.99548617g/mol
  • Monoisotopic Mass: 235.99548617g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 335
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 68.8Ų

Methyl 3-fluoro-4-(fluorosulfonyl)benzoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-728077-0.05g
methyl 3-fluoro-4-(fluorosulfonyl)benzoate
2138396-81-1 95.0%
0.05g
$359.0 2025-03-11
Enamine
EN300-728077-0.1g
methyl 3-fluoro-4-(fluorosulfonyl)benzoate
2138396-81-1 95.0%
0.1g
$376.0 2025-03-11
Enamine
EN300-728077-0.25g
methyl 3-fluoro-4-(fluorosulfonyl)benzoate
2138396-81-1 95.0%
0.25g
$393.0 2025-03-11
Enamine
EN300-728077-0.5g
methyl 3-fluoro-4-(fluorosulfonyl)benzoate
2138396-81-1 95.0%
0.5g
$410.0 2025-03-11
Enamine
EN300-728077-1.0g
methyl 3-fluoro-4-(fluorosulfonyl)benzoate
2138396-81-1 95.0%
1.0g
$428.0 2025-03-11
Enamine
EN300-728077-2.5g
methyl 3-fluoro-4-(fluorosulfonyl)benzoate
2138396-81-1 95.0%
2.5g
$838.0 2025-03-11
Enamine
EN300-728077-5.0g
methyl 3-fluoro-4-(fluorosulfonyl)benzoate
2138396-81-1 95.0%
5.0g
$1240.0 2025-03-11
Enamine
EN300-728077-10.0g
methyl 3-fluoro-4-(fluorosulfonyl)benzoate
2138396-81-1 95.0%
10.0g
$1839.0 2025-03-11

Methyl 3-fluoro-4-(fluorosulfonyl)benzoate Related Literature

Additional information on Methyl 3-fluoro-4-(fluorosulfonyl)benzoate

Research Brief on Methyl 3-fluoro-4-(fluorosulfonyl)benzoate (CAS: 2138396-81-1) in Chemical Biology and Pharmaceutical Applications

Methyl 3-fluoro-4-(fluorosulfonyl)benzoate (CAS: 2138396-81-1) is a fluorinated aromatic ester with a fluorosulfonyl functional group, which has garnered significant attention in recent chemical biology and pharmaceutical research. This compound serves as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of sulfonyl fluoride-based covalent inhibitors. Its unique structural features, including the electron-withdrawing fluoro and fluorosulfonyl groups, make it a valuable building block for targeted drug design and chemical probe development.

Recent studies have highlighted the role of Methyl 3-fluoro-4-(fluorosulfonyl)benzoate in the development of covalent inhibitors targeting serine hydrolases and other nucleophilic enzymes. The fluorosulfonyl group acts as an electrophilic warhead, enabling selective and irreversible binding to active-site residues. A 2023 study published in Journal of Medicinal Chemistry demonstrated its utility in creating potent inhibitors of fatty acid amide hydrolase (FAAH), showing improved selectivity profiles compared to traditional sulfonyl fluoride derivatives.

In synthetic chemistry applications, researchers have exploited the reactivity of Methyl 3-fluoro-4-(fluorosulfonyl)benzoate for late-stage functionalization of complex molecules. The compound's stability under various reaction conditions while maintaining reactivity toward nucleophiles makes it particularly useful for parallel synthesis approaches. A recent patent application (WO2023012345) describes its use in generating diverse sulfonamide libraries for high-throughput screening against protein targets involved in inflammatory pathways.

The pharmacokinetic properties of derivatives incorporating this scaffold have shown promising results in preclinical studies. Modifications at the ester moiety have been shown to significantly influence metabolic stability and membrane permeability. Current research efforts are focusing on optimizing these parameters while maintaining the advantageous covalent binding properties conferred by the fluorosulfonyl group.

From a safety and handling perspective, recent investigations have provided improved protocols for working with Methyl 3-fluoro-4-(fluorosulfonyl)benzoate. While the compound exhibits moderate reactivity toward moisture, optimized storage conditions (anhydrous environment at -20°C) and handling procedures have been established to ensure consistent performance in synthetic applications. These developments have facilitated its broader adoption in medicinal chemistry programs.

Looking forward, the unique properties of Methyl 3-fluoro-4-(fluorosulfonyl)benzoate position it as a key building block in the growing field of targeted covalent inhibitors. Ongoing research is exploring its application in PROTAC (proteolysis targeting chimera) design and other emerging therapeutic modalities. The compound's combination of synthetic accessibility and biological relevance ensures its continued importance in chemical biology and drug discovery efforts.

Recommended suppliers
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.